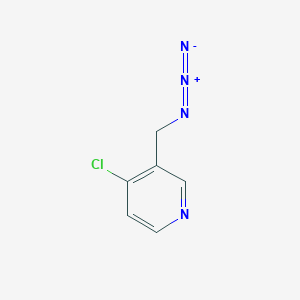

3-Azidomethyl-4-chloro-pyridine

Description

Contextualization of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry

Halogenated pyridines are exceptionally valuable intermediates in organic synthesis. The presence of a halogen atom, such as chlorine, on the pyridine ring introduces a site for a variety of chemical transformations. Nucleophilic aromatic substitution (SNAᵣ) is a key reaction of chloropyridines, where the chlorine atom can be displaced by a wide range of nucleophiles. nih.gov The reactivity of the C-Cl bond is highly dependent on its position on the pyridine ring and the presence of other activating or deactivating groups. nih.gov The 4-position of the pyridine ring is often susceptible to nucleophilic attack. google.com

The synthesis of chloropyridines can be achieved through several methods, including direct chlorination of pyridine or its derivatives using reagents like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. google.compatsnap.com These halogenated pyridines serve as pivotal building blocks in the synthesis of more complex molecules, including many pharmaceutical agents and agrochemicals. nih.govfrontiersin.org The ability to selectively introduce and then modify a halogen on the pyridine ring is a powerful tool for molecular design and the construction of diverse chemical libraries. nih.govacs.org

Significance of Azide (B81097) Functionality in Organic Synthesis and Material Science

The azide functional group (-N₃) is a versatile and highly energetic moiety that has found widespread use in numerous areas of chemistry. wikipedia.orgkit.edu One of its most prominent applications is in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. organic-chemistry.orgsigmaaldrich.com This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazoles, which are stable and can act as linkers in various applications, including drug discovery and materials science. organic-chemistry.orgbeilstein-journals.org The azide group itself is relatively inert to many common reaction conditions, making it an ideal functional handle for late-stage modifications of complex molecules. sigmaaldrich.com

Beyond its role in click chemistry, the azide group can be transformed into other important functional groups. For instance, it can be reduced to a primary amine or undergo the Staudinger ligation. sigmaaldrich.com Furthermore, organic azides are known for their high energy content and are used in the formulation of energetic materials and propellants. wikipedia.orgacs.org The thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can undergo a variety of insertion and rearrangement reactions. However, the energetic nature of azides necessitates careful handling and consideration of safety protocols, particularly for small molecules with a high nitrogen-to-carbon ratio. kit.edustanford.edu

Overview of Research Trajectories for Azidomethyl-Substituted Pyridines

The combination of an azidomethyl group and a pyridine ring within the same molecule creates a platform for diverse chemical exploration. Research into azidomethyl-substituted pyridines often leverages the unique reactivity of the azide group. For example, these compounds can serve as key intermediates in the synthesis of novel heterocyclic systems through intramolecular cyclization reactions involving the azide and a suitably positioned substituent on the pyridine ring.

A significant research trajectory involves the use of azidomethyl pyridines in the synthesis of biologically active compounds. The ability to introduce a triazole ring via click chemistry allows for the construction of pyridine-triazole hybrids, a scaffold that has shown promise in medicinal chemistry. Furthermore, the azidomethyl group can be a precursor to an aminomethyl group, which is a common pharmacophore. The development of picolyl azides, where the azide is in proximity to the pyridine nitrogen, has been shown to accelerate copper-catalyzed click reactions through a chelating effect. nih.gov

Statement of Research Scope for 3-Azidomethyl-4-chloro-pyridine

This article will provide a focused analysis of the chemical compound This compound . Due to the limited availability of direct experimental data for this specific isomer, the discussion will be framed by the established chemistry of its core components: the 4-chloropyridine (B1293800) system and the azidomethyl functional group. The synthesis, structural characteristics, and potential reactivity of this molecule will be explored by drawing parallels with closely related and well-documented compounds. The aim is to provide a comprehensive theoretical overview of the chemical nature of this compound and to highlight its potential as a valuable, yet under-explored, building block in synthetic and medicinal chemistry.

Interactive Data Table: Properties of Related Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 4-(Azidomethyl)-3-chloropyridine | 870063-64-2 | C₆H₅ClN₄ | 168.59 | chemicalbook.com |

| 4-Chloropyridine hydrochloride | 7379-35-3 | C₅H₄ClN·HCl | 150.01 | N/A |

| 3-Bromo-4-chloropyridine | 36953-42-1 | C₅H₃BrClN | 192.44 | sigmaaldrich.com |

| 4-Chloro-3-(trifluoromethyl)pyridine | 732306-24-0 | C₆H₃ClF₃N | 181.55 | sigmaaldrich.com |

| 4-Chloro-2-(chloromethyl)-3-methylpyridine | 168167-48-4 | C₇H₇Cl₂N | 176.04 | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-6-1-2-9-3-5(6)4-10-11-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEBYLQHGWEVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294601 | |

| Record name | Pyridine, 3-(azidomethyl)-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874821-40-6 | |

| Record name | Pyridine, 3-(azidomethyl)-4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874821-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(azidomethyl)-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Azidomethyl 4 Chloro Pyridine

Reactivity of the Azide (B81097) Moiety

The azide group (-N₃) is an energy-rich functional group known for its utility in various chemical transformations. In 3-Azidomethyl-4-chloro-pyridine, this group is of the benzylic type, which influences its reactivity. It primarily functions as a 1,3-dipole in cycloaddition reactions and can be readily reduced to the corresponding primary amine.

Cycloaddition Reactions of Azidopyridines

As a classic 1,3-dipole, the azide group of this compound readily participates in [3+2] cycloaddition reactions with various unsaturated partners (dipolarophiles), such as alkynes and alkenes, to form five-membered heterocyclic rings. youtube.com These reactions are fundamental to the principles of click chemistry, offering high efficiency and regioselectivity.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govresearchgate.net This reaction is highly reliable and proceeds under mild conditions, tolerating a wide array of functional groups. nih.govbeilstein-journals.org For this compound, the reaction with a terminal alkyne in the presence of a copper(I) catalyst yields a 1-((4-chloropyridin-3-yl)methyl)-4-substituted-1H-1,2,3-triazole.

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.org The presence of the pyridine (B92270) nitrogen in the substrate can influence the reaction kinetics. Some studies have shown that chelating azides containing a pyridine ring can accelerate the CuAAC reaction by stabilizing the copper(I) catalyst. nih.gov Various copper sources can be employed, including Cu(I) salts like CuI or CuBr, or in situ reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. mdpi.com Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) oxidation state and improve reaction efficiency. nih.gov

Below is a table summarizing typical conditions for CuAAC reactions involving benzylic or pyridyl azides.

| Catalyst System | Ligand (if any) | Solvent | Temperature | Typical Yield | Reference |

| CuSO₄ / Sodium Ascorbate | None | Water/t-BuOH | Room Temp | High | mdpi.com |

| CuI | None | DMSO | 85 °C | High | mdpi.com |

| [Cu(PPh₃)₂]NO₃ | None | Toluene or neat | Room Temp | High | beilstein-journals.org |

| Copper(I) acetate | None (in situ HOAc assists) | Various | Room Temp | High | sigmaaldrich.com |

| Cu(I) with chelating azides | N/A | Aqueous | Room Temp | High (accelerated) | nih.gov |

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a catalyst-free variant of the azide-alkyne cycloaddition that relies on the high reactivity of a strained cycloalkyne. igem.org The energy released from the ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cn

The azidomethyl group of this compound is well-suited for SPAAC reactions. It will react with various strained alkynes, such as dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonynes (BCN), or diazacyclononynes (DACN), to form a stable triazole linkage. researchgate.netnih.goviris-biotech.de The reaction kinetics and stability of the strained alkyne are critical factors. Cyclononynes, for instance, are noted for being more stable than cyclooctynes while maintaining competitive reactivity towards azides. nih.gov This bioorthogonal reaction is widely used for labeling and conjugating biomolecules in living systems.

The table below shows a comparison of different strained alkynes and their general reactivity.

| Strained Alkyne | Key Features | Relative Reactivity | Reference |

| Cyclooctyne (OCT) | Foundational strained alkyne | Moderate | |

| Difluorinated Cyclooctyne (DIFO) | Increased reactivity due to fluorine substitution | High | magtech.com.cn |

| Dibenzocyclooctyne (DBCO) | High strain and reactivity | Very High | magtech.com.cn |

| Bicyclo[6.1.0]nonyne (BCN) | Good balance of stability and reactivity | High | researchgate.net |

| Benzocyclononyne | More stable than cyclooctynes, robust platform | Moderate to High | nih.gov |

| Diazacyclononyne (DACN) | High stability and reactivity, increased hydrophilicity | High | iris-biotech.de |

Beyond alkynes, alkenes can also serve as dipolarophiles for azides. The reaction between an azide and an alkene, known as an ene-azide cycloaddition, typically yields a Δ²-triazoline (4,5-dihydro-1H-1,2,3-triazole). researchgate.netrsc.org This reaction is an alternative to the azide-alkyne cycloaddition for accessing triazole-related heterocycles. rsc.orgrsc.org

The reactivity in ene-azide cycloadditions is highly dependent on the nature of the alkene. Electron-deficient alkenes, activated by electron-withdrawing groups, are generally more reactive. rsc.orgnih.gov The resulting triazoline ring can be unstable; it may undergo elimination of dinitrogen (N₂) to form an aziridine (B145994) or can be oxidized to form an aromatic 1,2,3-triazole. researchgate.netrsc.org In some cases, particularly in topochemical ene-azide cycloaddition (TEAC) reactions where reactants are pre-organized in a crystal lattice, stable triazoline-linked polymers can be formed. researchgate.net The azidomethyl group of this compound can be expected to undergo such cycloadditions with suitable activated alkenes.

The term [3+2] cycloaddition broadly encompasses the reactions of 1,3-dipoles, like the azidomethyl group, with various partners containing double or triple bonds, known as dipolarophiles. youtube.com The preceding sections on CuAAC, SPAAC, and ene-azide reactions are all specific examples of [3+2] cycloadditions.

The azidomethyl group in this compound can react with a wide range of dipolarophiles. Besides terminal and strained alkynes and standard alkenes, other potential partners include internal alkynes (though often with lower regioselectivity in uncatalyzed reactions), nitriles, and heteroatom-containing multiple bonds. nih.gov The regioselectivity of the cycloaddition (i.e., the orientation of the dipole and dipolarophile in the product) is governed by steric and electronic factors of both reactants. For instance, in reactions with internal, unsymmetrical alkynes, ruthenium catalysts can be used to selectively yield 1,5-disubstituted or 1,4,5-trisubstituted triazoles, complementing the 1,4-regioselectivity of CuAAC. nih.gov

Reduction Reactions of the Azidomethyl Group to Aminomethyl

The azide group is a stable precursor to a primary amine and can be reduced under various conditions. The reduction of the azidomethyl group in this compound yields 3-aminomethyl-4-chloro-pyridine, a valuable building block. Two of the most common and mild methods for this transformation are the Staudinger reduction and catalytic hydrogenation.

The Staudinger reduction involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then loses dinitrogen gas (N₂) to form an iminophosphorane. Subsequent hydrolysis with water yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. openochem.orgwikipedia.org This method is exceptionally mild and tolerant of many other functional groups. organic-chemistry.org However, conventional Staudinger reductions can be sluggish, and newer phosphine reagents have been developed to accelerate the reaction. nih.gov

Catalytic hydrogenation is another highly effective method for reducing azides. The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). acs.orgreddit.com This method is clean, as the only byproduct is nitrogen gas. For benzylic azides, like the one in the target molecule, catalytic transfer hydrogenation using a hydrogen donor such as 2-propanol in the presence of Pd/C is also a viable and often safer alternative to using pressurized hydrogen gas. researchgate.net

A comparison of these two primary reduction methods is provided below.

| Method | Reagents & Conditions | Advantages | Disadvantages | Reference |

| Staudinger Reduction | 1. PPh₃, THF or other aprotic solvent2. H₂O | Very mild, high functional group tolerance, avoids metals | Stoichiometric amounts of phosphine required, phosphine oxide byproduct can be difficult to remove | organic-chemistry.orgwikipedia.org |

| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C, EtOH or EtOAc | Catalytic, clean (byproduct is N₂), high yielding | Catalyst can be pyrophoric, may reduce other functional groups (e.g., alkenes, some halogens) | acs.orgreddit.com |

Nitrene Formation and Reactivity from Azide Decomposition

The azide functionality in this compound serves as a precursor to a highly reactive nitrene intermediate upon decomposition, which can be induced either photolytically or thermally. This nitrene can then undergo a variety of subsequent reactions.

Photolysis of aromatic azides is a common method for the generation of nitrenes. While specific studies on the photolysis of this compound are not extensively documented, the photochemistry of other azidopyridines provides a strong model for its expected behavior. For instance, the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine in an argon matrix at low temperatures has been shown to produce a series of high-spin intermediates, including mononitrenes, dinitrenes, and a trinitrene, which were characterized by EPR spectroscopy. lookchem.com This suggests that the photolysis of this compound would likely proceed through the formation of a triplet nitrene intermediate. The preferential photodissociation of azide groups is often influenced by their electronic conjugation with the pyridine ring. lookchem.com

Upon irradiation with UV light, the azidomethyl group in this compound is expected to lose a molecule of dinitrogen (N₂) to form the corresponding pyridyl-methylnitrene. This highly reactive species can then undergo several transformations, including:

Intramolecular C-H insertion: The nitrene could potentially insert into a C-H bond of the pyridine ring or the methylene (B1212753) bridge, leading to the formation of fused heterocyclic systems.

Intermolecular reactions: In the presence of other reagents, the nitrene can undergo addition reactions to double bonds, insertion into C-H or O-H bonds of the solvent or other substrates, or react with nucleophiles.

Dimerization: In the absence of other reactive partners, the nitrene may dimerize to form an azo compound.

Selective photolysis of one azide group over others in polyazidopyridines has been observed, indicating that the position of the azide and the nature of other substituents on the pyridine ring can influence the photochemical outcome. researchgate.net

Thermal decomposition of azides also leads to the formation of nitrenes. The temperature required for this process can vary depending on the structure of the azide. For example, 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) decomposes at temperatures above approximately 130°C. rsc.org The thermal decomposition of this compound would similarly be expected to produce the corresponding nitrene.

The mechanism of thermal decomposition can be complex. Studies on the thermal decomposition of other organic azides have shown that the reaction can proceed through different pathways depending on the reaction conditions, such as the solvent and the presence of other reactants. nih.gov For instance, in some cases, 1,3-dipolar cycloaddition reactions of the azide can compete with nitrene formation at elevated temperatures. rsc.org

The table below summarizes the expected products from the decomposition of the azide functionality in this compound.

| Decomposition Method | Intermediate | Potential Products |

| Photolysis | Pyridyl-methylnitrene | Fused heterocycles (from intramolecular insertion), Addition products (with alkenes), Insertion products (with C-H/O-H bonds), Azo dimers |

| Thermal Decomposition | Pyridyl-methylnitrene | Similar to photolysis, with potential for competing cycloaddition reactions |

Reactivity of the Chloro Group on the Pyridine Ring

The chlorine atom at the 4-position of the pyridine ring is susceptible to a variety of substitution reactions, a characteristic feature of halopyridines.

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr). The nitrogen atom in the ring withdraws electron density, particularly from the ortho (2 and 6) and para (4) positions, making them susceptible to attack by nucleophiles. stackexchange.com The attack of a nucleophile at the 4-position of a 4-chloropyridine (B1293800) derivative results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. stackexchange.comyoutube.com This stabilization, where the negative charge is delocalized onto the electronegative nitrogen atom, is a key factor driving the reaction. stackexchange.com

A wide range of nucleophiles can displace the chloride ion from the 4-position of the pyridine ring. The reactivity can be significantly enhanced by protonation or N-alkylation of the pyridine nitrogen, which increases the electron deficiency of the ring. nih.gov The reaction times for such substitutions can be dramatically reduced with the use of microwave heating. sci-hub.se

The following table provides examples of nucleophilic aromatic substitution reactions that 4-chloropyridines can undergo.

| Nucleophile | Product Type |

| Amines (e.g., dimethylamine) | 4-Aminopyridines |

| Alkoxides (e.g., methoxide) | 4-Alkoxypyridines |

| Thiolates (e.g., thiophenoxide) | 4-Thioetherpyridines |

| Cyanide | 4-Cyanopyridines |

The chloro group on the pyridine ring can also participate in various palladium- or other transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. Suzuki couplings have been successfully applied to chloropyrimidines and other chloro-N-heterocycles. nih.gov

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This method is effective for the synthesis of alkynylpyridines. soton.ac.uk

Buchwald–Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling the chloropyridine with an amine.

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Stille coupling (with organotin reagents), Negishi coupling (with organozinc reagents), and Kumada coupling (with Grignard reagents), are also applicable to chloropyridines.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can influence the yield and selectivity. arkat-usa.org

The table below summarizes some of the key cross-coupling reactions applicable to 4-chloropyridines.

| Reaction Name | Coupling Partner | Catalyst System (Typical) |

| Suzuki | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base |

| Stille | Organotin reagent | Pd catalyst |

| Negishi | Organozinc reagent | Pd or Ni catalyst |

Interplay Between Azide and Chloro Functionalities

The azidomethyl and chloro groups on the pyridine ring are not merely independent reactive sites; their presence influences each other's reactivity. The azidomethyl group, being electron-withdrawing, is expected to further decrease the electron density of the pyridine ring. This electronic effect would likely enhance the susceptibility of the 4-position to nucleophilic attack, thereby facilitating nucleophilic aromatic substitution of the chloro group.

For instance, in cross-coupling reactions, the electronic nature of the substituents can affect the rate of oxidative addition of the palladium catalyst to the C-Cl bond. Similarly, the stability and subsequent reactivity of the nitrene formed from the azide decomposition could be modulated by the electronic properties of the chloro-substituted pyridine ring.

Regioselectivity and Chemoselectivity in Transformations

The presence of both an azidomethyl group and a chloro substituent on the pyridine ring introduces challenges and opportunities in terms of regioselectivity and chemoselectivity. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, while the azide group can undergo various transformations, including reduction and cycloaddition reactions.

The selective transformation of one functional group in the presence of the other is a key consideration in the synthetic utility of this compound. For instance, the reduction of the azido (B1232118) group to an amine can be achieved while leaving the chloro substituent intact. A notable example involves the use of triphenylphosphine in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, followed by warming to room temperature and subsequent treatment with ammonium (B1175870) hydroxide (B78521). googleapis.com This process selectively reduces the azide to an amine without affecting the chloro group on the pyridine ring. googleapis.com

Conversely, conditions can be chosen to favor the substitution of the chloro group. The electron-withdrawing nature of the pyridine nitrogen enhances the susceptibility of the 4-position to nucleophilic attack. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Tandem and Cascade Reactions Involving Both Functional Groups

While selective transformations are crucial, the dual functionality of this compound also opens avenues for tandem and cascade reactions, where both the azido and chloro groups participate in a sequential or concerted manner to build molecular complexity rapidly. These reactions are synthetically valuable as they can form multiple bonds and stereocenters in a single operation, leading to efficient and atom-economical syntheses.

The strategic application of reagents and catalysts can initiate a sequence of reactions involving both functional groups. For example, a reaction could be designed where an initial nucleophilic substitution at the 4-position is followed by an intramolecular reaction involving the azido group. Such a sequence could lead to the formation of fused heterocyclic systems, which are common motifs in medicinal chemistry and materials science. The specific pathways and products of these tandem reactions are highly dependent on the reaction conditions and the nature of the other reactants.

Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving this compound. Mechanistic studies provide insights into the intricate details of how bonds are formed and broken, allowing for the optimization of reaction conditions and the rational design of new synthetic routes.

Investigation of Reaction Intermediates

The elucidation of reaction pathways often involves the identification and characterization of transient intermediates. In the reactions of this compound, various intermediates can be postulated depending on the transformation.

For the reduction of the azido group using triphenylphosphine, the reaction proceeds through a phosphazide intermediate, which then loses dinitrogen to form a phosphinimine (or aza-ylide). This intermediate is subsequently hydrolyzed to yield the primary amine and triphenylphosphine oxide. The reaction mixture's dilution with ammonium hydroxide facilitates this final hydrolysis step. googleapis.com

In nucleophilic aromatic substitution reactions at the 4-position, the formation of a Meisenheimer complex is a key mechanistic feature. This negatively charged intermediate is stabilized by the electron-withdrawing pyridine ring. The nature of the nucleophile and the solvent can significantly influence the stability and subsequent reactivity of this intermediate.

Elucidation of Rate-Determining Steps

In the context of nucleophilic aromatic substitution on the chloro-pyridine ring, the rate-determining step can be either the formation of the Meisenheimer complex or its subsequent decomposition to products, depending on the specific reactants and conditions. For the Staudinger reduction of the azide, the initial attack of the phosphine on the azide to form the phosphazide is typically the rate-limiting step.

Kinetic Isotope Effects and Transition State Analysis

Kinetic isotope effect (KIE) studies provide detailed information about the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. While specific KIE studies on reactions involving this compound are not extensively documented in publicly available literature, the principles can be applied to understand its reactivity.

Advanced Spectroscopic and Structural Characterization of 3 Azidomethyl 4 Chloro Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Azidomethyl-4-chloro-pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework, as well as insights into the nitrogen environments.

Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation

The structural backbone of this compound can be meticulously mapped using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. While direct experimental data for this specific molecule is not publicly available, its spectral parameters can be reliably predicted based on the known chemical shifts of analogous compounds such as 3-chloropyridine (B48278) nih.govchemicalbook.com, 4-chloropyridine (B1293800) sigmaaldrich.com, 3-methylpyridine, and benzyl (B1604629) azide (B81097). nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the azidomethyl group. The pyridine ring protons (H-2, H-5, and H-6) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing chlorine atom at the C-4 position and the azidomethyl group at the C-3 position will influence their precise chemical shifts. The two protons of the methylene bridge (CH₂N₃) are expected to resonate as a singlet at approximately 4.3-4.5 ppm, similar to the methylene protons in benzyl azide. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The pyridine ring carbons are expected to appear in the range of 120-155 ppm. The carbon atom bearing the chlorine (C-4) will be significantly affected, as will the carbons adjacent to the substituents (C-2, C-3, and C-5). The methylene carbon of the azidomethyl group is predicted to have a chemical shift around 50-55 ppm, based on data for benzyl azide. nih.gov

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum is particularly informative for this molecule, as it contains four nitrogen atoms. The pyridine nitrogen signal is expected in the range of -70 to -100 ppm relative to nitromethane. acs.org The three nitrogen atoms of the azide group will exhibit distinct chemical shifts. Organic azides typically show three separate ¹⁵N signals, with the central nitrogen (Nβ) being the most deshielded.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~8.4 (H-2), ~7.4 (H-5), ~8.5 (H-6), ~4.4 (CH₂) | Based on substituted pyridines and benzyl azide. |

| ¹³C | ~150 (C-2), ~135 (C-3), ~145 (C-4), ~125 (C-5), ~152 (C-6), ~52 (CH₂) | Based on substituted pyridines and benzyl azide. |

| ¹⁵N | Pyridine N: ~-80; Azide Nα, Nβ, Nγ: distinct signals | Based on pyridine and organic azide data. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the vicinal protons on the pyridine ring (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2, C-5, C-6, and the methylene group based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, NOESY could be used to study the conformation of the azidomethyl group relative to the pyridine ring by observing cross-peaks between the methylene protons and the H-2 and/or H-5 protons of the ring.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in its crystalline state. Since molecules are in a fixed orientation in the solid state, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) are common ssNMR techniques that would be applicable. acs.org These experiments can reveal details about the local environment of each atom, including intermolecular interactions and packing effects in the crystal lattice.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are particularly useful for identifying specific functional groups.

Identification of Azide and Pyridine Ring Vibrational Modes

The vibrational spectrum of this compound is expected to show characteristic bands for both the azide group and the substituted pyridine ring.

Azide Vibrations: The azide group (–N₃) has a very strong and characteristic antisymmetric stretching vibration (νₐₛ) that appears in a relatively clean region of the IR spectrum, typically between 2100 and 2160 cm⁻¹. uni-muenchen.de A weaker symmetric stretching vibration (νₛ) is expected between 1250 and 1350 cm⁻¹. The bending mode of the azide group is found at lower frequencies. The intensity of these bands can be observed in both IR and Raman spectra.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes. cdnsciencepub.comcore.ac.uk These include ring stretching vibrations (C=C and C=N stretching) in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The substitution pattern on the pyridine ring influences the exact frequencies and intensities of these modes. The presence of the chlorine atom and the azidomethyl group will cause shifts in these characteristic pyridine bands compared to the unsubstituted molecule. nih.govnist.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum |

| Azide (–N₃) | Antisymmetric stretch (νₐₛ) | 2100 - 2160 | IR (Strong), Raman |

| Azide (–N₃) | Symmetric stretch (νₛ) | 1250 - 1350 | IR (Weak/Medium), Raman |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| C-Cl | C-Cl stretch | 600 - 800 | IR, Raman |

Conformational Analysis using IR Spectroscopy

Infrared spectroscopy can be a useful tool for the conformational analysis of molecules with rotational freedom. nih.gov For this compound, rotation around the C3-CH₂ bond can lead to different conformers (rotational isomers). These different conformers may have slightly different vibrational frequencies, particularly for the modes involving the azidomethyl group and the adjacent part of the pyridine ring.

By carefully analyzing the IR spectra, potentially at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers. chemicalbook.com The relative intensities of the bands corresponding to different conformers can provide information about their relative populations and thermodynamic stability. However, a detailed conformational analysis often requires comparison with theoretical calculations of the vibrational frequencies for the different possible conformers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

Fragmentation Pathway Analysis for Structural Confirmation

The structural integrity of this compound is rigorously confirmed through the analysis of its fragmentation patterns in mass spectrometry. researchgate.net Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A principal fragmentation pathway involves the loss of the halogen atom, a common behavior for chloro and bromo compounds. miamioh.edu Another significant fragmentation is the loss of the azide group (N₃), leading to the formation of a stable pyridinium (B92312) ion. Further fragmentation of the pyridine ring itself can also be observed. By piecing together these fragmentation clues, the precise arrangement of atoms within the molecule can be definitively established. miamioh.edu

A plausible fragmentation pathway for this compound in a mass spectrometer, based on common fragmentation principles, is outlined below. The presence of chlorine is indicated by a characteristic M+2 peak with a ratio of approximately 3:1. miamioh.edu

| Fragment Ion | Proposed Structure | m/z (relative) |

| [M]⁺ | C₆H₅ClN₄⁺ | 168 |

| [M-N₂]⁺ | C₆H₅ClN₂⁺ | 140 |

| [M-Cl]⁺ | C₆H₅N₄⁺ | 133 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

Note: The m/z values are nominal and will vary slightly based on isotopic composition. The relative intensities are illustrative.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, ESI-MS can be employed to track the conversion of the starting material, 3-(chloromethyl)-4-chloropyridine, to the final product. This is achieved by observing the appearance of the molecular ion peak corresponding to the azido-substituted product and the disappearance of the peak for the starting material. This technique allows for precise determination of reaction completion, optimization of reaction conditions, and identification of any potential side products or intermediates.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. pmda.go.jp It provides crucial information about the molecular geometry, crystal packing, and polymorphic forms of this compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. mdpi.com |

| Space Group | The space group provides a complete description of the symmetry of the crystal structure. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit in the crystal lattice. mdpi.com |

| Intermolecular Interactions | Analysis of short contacts reveals non-covalent interactions like hydrogen bonds and van der Waals forces that influence crystal packing. mdpi.com |

Polymorphism and Conformational Analysis in the Solid State

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceuticals and other solid materials as different polymorphs can exhibit distinct physical properties. researchgate.netmdpi.com For this compound, different polymorphs could arise from variations in the conformation of the azidomethyl group relative to the pyridine ring or different packing arrangements of the molecules in the crystal lattice. mdpi.comrsc.orgrsc.org Techniques such as powder X-ray diffraction (PXRD) and thermal analysis can be used to identify and characterize different polymorphic forms. mdpi.com Computational methods can also be employed to predict the relative stabilities of different polymorphs. mdpi.com The study of polymorphism is crucial for ensuring the consistency and performance of the final product. nih.gov

Advanced Spectroscopic Techniques

Beyond the core techniques, a suite of advanced spectroscopic methods can provide further insights into the properties of this compound. Solid-state nuclear magnetic resonance (ssNMR) spectroscopy, for instance, is a powerful tool for characterizing the local environment of atoms in the solid state and can be particularly useful for studying polymorphism and disordered materials. researchgate.net Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can provide information about the functional groups present in the molecule and can also be used to differentiate between polymorphs.

Photoelectron Spectroscopy (e.g., XPS) for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The electronic structure of pyridine and its derivatives has been a subject of combined theoretical and experimental XPS studies. nih.gov For this compound, XPS analysis would provide critical insights into the core-level binding energies of its constituent atoms, namely carbon, nitrogen, and chlorine.

A detailed analysis of the C(1s) and N(1s) core levels would be particularly revealing. In a simple pyridine ring, the different carbon atoms are not resolved, leading to a broad C(1s) peak. nih.gov However, the introduction of substituents significantly influences the electron density and, consequently, the binding energies.

Expected XPS Data for this compound:

| Element | Orbital | Expected Binding Energy Range (eV) | Chemical State Information |

| C | 1s | 284 - 288 | Peaks would correspond to the different carbon environments: the pyridine ring carbons, with those adjacent to the electronegative chlorine and nitrogen atoms shifted to higher binding energies, and the methyl carbon of the azidomethyl group. |

| N | 1s | 398 - 405 | Multiple peaks are expected due to the distinct nitrogen environments: the pyridine ring nitrogen and the three nitrogen atoms of the azide group. The azide nitrogens themselves would likely exhibit different binding energies corresponding to the central and terminal atoms. |

| Cl | 2p | 199 - 202 | The Cl(2p) peak would confirm the presence of chlorine and its binding energy would be characteristic of a chloro-aromatic system. |

The study of the electronic structure of poly(pyridine-2,5-diyl) using X-ray absorption and emission spectroscopies provides a basis for understanding the contributions of carbon and nitrogen to the polymer's electronic properties. arxiv.org Similarly, for this compound, XPS would elucidate the electronic perturbations caused by the chloro and azidomethyl substituents on the pyridine ring.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying radical intermediates, which are often short-lived and highly reactive. The azido (B1232118) group (-N₃) in this compound makes it a prime candidate for EPR studies, as photolysis or thermolysis can lead to the formation of a highly reactive nitrene intermediate through the loss of a dinitrogen molecule.

The photolysis of azidopyridines in a frozen matrix at low temperatures (e.g., 77 K) is a common method to generate and trap the corresponding triplet pyridylnitrenes, which can be detected by EPR spectroscopy. researchgate.net These triplet nitrenes are characterized by a distinctive EPR signal in the range of 6870–7100 G. researchgate.net

Upon irradiation, this compound is expected to form the 3-(chloromethyl)pyridyl-4-nitrene radical. The EPR spectrum of this triplet nitrene would be characterized by its zero-field splitting (ZFS) parameters, D and E, which are sensitive to the electronic and geometric structure of the radical.

Expected EPR Findings for the Photolysis of this compound:

| Radical Intermediate | Expected EPR Signal Type | Key Parameters | Research Findings |

| 3-(chloromethyl)pyridyl-4-nitrene | Triplet Nitrene | Zero-field splitting (ZFS) parameters (D and E values) | The D value is a measure of the magnetic dipole-dipole interaction between the two unpaired electrons. For heteroarylnitrenes, the D-values have been shown to correlate with the electron-withdrawing properties of the heteroaryl substituents. researchgate.net The presence of the chlorine atom and the pyridine nitrogen would influence the electronic distribution and thus the ZFS parameters. |

The study of persistent radicals formed from the photolysis of various organic molecules adsorbed on zeolites has demonstrated the utility of EPR in characterizing radical structures and their reactivity. nih.govnih.gov Similar principles would apply to the study of the nitrene generated from this compound.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths and intensities of these absorptions provide valuable information about the electronic structure of the molecule.

The electronic absorption spectra of azidopyridines have been investigated, and it has been shown that the azide group significantly perturbs the electronic structure of the pyridine ring. researchgate.net The spectrum of 3-azidopyridine (B1254633), a close analog to the chromophore in this compound, displays distinct absorption bands that are attributed to π → π* transitions. researchgate.net The n → π* transitions, which are also possible, may be obscured by the more intense π → π* absorptions.

In a study of 3-azidopyridine in absolute ethanol, three electronic transitions were observed in the near UV-region. researchgate.net The presence of the azido group at the 3-position leads to a strong π-π interaction with the pyridine nucleus. researchgate.net

Electronic Transitions of 3-Azidopyridine in Ethanol:

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| 287 | 4980 | π → π |

| 270 | 3600 | π → π |

| 245 | 16300 | π → π* |

For this compound, we would expect a similar pattern of π → π* transitions. The presence of the chlorine atom at the 4-position and the methyl group in the azidomethyl substituent would likely cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The chlorine atom, being an auxochrome, would be expected to induce a bathochromic (red) shift in the absorption bands. The methyl group would have a smaller electronic effect.

The study of electronic transitions in various organic molecules confirms that compounds with multiple bonds and heteroatoms, such as this compound, undergo π → π* and n → π* transitions. nih.gov The specific solvent used can also influence the positions of the absorption bands.

Computational Chemistry and Theoretical Studies of 3 Azidomethyl 4 Chloro Pyridine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. The B3LYP hybrid functional is a popular choice that balances accuracy and computational cost for such calculations. nih.govnih.gov

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. cmu.edu This optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.govresearchgate.net These calculations also yield other important electronic descriptors, as detailed in the table below.

Note: Specific calculated values for 3-Azidomethyl-4-chloro-pyridine are not available in the cited literature; this table represents the types of data generated by DFT studies.

Ab initio molecular orbital calculations, which are based on first principles without reliance on experimental parameters, are also employed for detailed conformational analysis. researchgate.net Methods like Hartree-Fock (HF), often used with basis sets such as STO-3G or the more robust 6-31G**, can be used to map out the potential energy surface of a molecule as a function of its torsional angles. researchgate.netnih.gov This is crucial for understanding the different spatial arrangements, or conformations, that the molecule can adopt and their relative stabilities. rsc.org

Conformational Landscape and Rotational Barriers

The flexibility of the 3-azidomethyl group attached to the rigid pyridine (B92270) ring results in a complex conformational landscape. Computational methods are essential for exploring this landscape and quantifying the energy barriers that separate different conformers.

A key conformational feature of this compound is the rotation of the azidomethyl group around the single bond connecting the methylene (B1212753) carbon to the pyridine ring (C-CH₂N₃). Theoretical calculations can determine the energy profile for this rotation. Studies on analogous azidopyridines have quantified these rotational barriers. For instance, ab initio molecular orbital calculations on 3-azidopyridine (B1254633) determined the rotational barrier of the azide (B81097) group to be approximately 3.32 kcal/mol. researchgate.net This value provides a reasonable estimate for the barrier associated with the rotation around the C(pyridine)-N(azide) bond in related structures. The azidomethyl group is a recognized source of conformational polymorphism in the solid state, highlighting its importance in determining molecular arrangement. nih.gov

Table 2: Calculated Rotational Barrier for a Related Azidopyridine

| Compound | Computational Method | Rotational Barrier (kcal/mol) |

|---|

During the rotation of the azidomethyl group, different conformers with varying stabilities are formed. For example, in related azidopyridines, conformers where the azide group is planar with the pyridine ring (s-cis or s-trans) have been analyzed. researchgate.net Computational studies show that the s-cis conformer of 2-azidopyridine (B1249355) is slightly more stable than the s-trans conformer. researchgate.net By calculating the potential energy as a function of the dihedral angle, a preference for specific conformations can be established. These calculations identify the lowest energy ground states and the higher energy transition states that separate them, providing a complete picture of the molecule's conformational flexibility. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental measurements to confirm molecular structures. DFT calculations are frequently used to compute vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. ijcrt.org

For instance, calculated vibrational frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, bringing them into closer agreement with experimental data. ijcce.ac.ir The calculated IR spectrum can be compared peak-for-peak with an experimental spectrum to assign specific vibrational modes to the observed absorption bands. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental results to aid in the structural elucidation of the molecule. ijcrt.org This correlation between theoretical predictions and experimental data provides strong evidence for the proposed molecular structure. researchgate.net

Table 3: Illustrative Correlation of Calculated vs. Experimental Vibrational Frequencies for a Pyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N–H Symmetric Stretching | 3253 | 3196 |

| Aromatic C–H Stretching | 3067 | 3063 |

Note: This table is illustrative, using data for 3-chloro-4-hydroxyquinolin-2(1H)-one to demonstrate the correlation process. ijcce.ac.ir Specific data for this compound is not available in the cited literature.

Based on a comprehensive search for scientific literature, there is currently no available public data from computational or theoretical studies specifically focused on the chemical compound This compound .

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline. The required information for subsections including theoretical NMR chemical shifts, simulated vibrational and electronic spectra, reaction mechanism elucidation, and solvent effect analysis for this specific molecule does not appear to be present in the searched scientific databases and literature.

Information is available for related but distinct compounds, such as 3-chloropyridine (B48278) and 4-chloromethyl pyridine, as well as for the general computational methods mentioned in the outline (e.g., DFT, TD-DFT, solvent models). However, applying these findings to "this compound" would be speculative and would not meet the required standards of scientific accuracy for the specific subject of the request.

Advanced Applications of 3 Azidomethyl 4 Chloro Pyridine in Chemical Sciences

Building Block in Complex Heterocyclic Synthesis

The structural attributes of 3-Azidomethyl-4-chloro-pyridine make it an ideal starting material for the construction of intricate heterocyclic frameworks, particularly novel pyridine-fused systems and multicyclic compounds.

Synthesis of Novel Pyridine-Fused Systems

The presence of the chloro and azidomethyl groups on the pyridine (B92270) ring allows for sequential or one-pot reactions to build fused heterocyclic systems. For instance, the chloro group can be substituted by various nucleophiles, while the azide (B81097) group can undergo cyclization reactions. This dual reactivity is instrumental in the synthesis of pyridopyrimidines, pyrazolopyridines, and other fused systems. mdpi.comnih.gov For example, the reaction of a related 6-chloro-5-pyridinecarbonitrile with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazolo[3,4-b]pyridine derivative through intramolecular cyclization. mdpi.com This type of reaction highlights the potential of chloro-substituted pyridines with a neighboring reactive group to form fused rings. While direct examples using this compound are not extensively documented in the provided results, the principles of using similar bifunctional pyridines are well-established. mdpi.comnih.gov

Preparation of Multicyclic Compounds

The azide functionality in this compound is a key handle for introducing complexity and building multicyclic structures. Azides are known to participate in various reactions, including cycloadditions and reactions with phosphines (Staudinger ligation), to form new rings. sigmaaldrich.com The 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a 1,2,3-triazole is a particularly powerful method for linking different molecular fragments and constructing complex architectures. nih.govorganic-chemistry.org This "click chemistry" approach allows for the efficient connection of the pyridine core to other cyclic or acyclic moieties, paving the way for the synthesis of diverse multicyclic compounds with potential applications in medicinal chemistry and materials science.

Role in Click Chemistry for Material Science and Functional Materials

The azido (B1232118) group in this compound makes it a prime candidate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. nih.govorganic-chemistry.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable triazole linkage. nih.govorganic-chemistry.orgmdpi.com

Polymer and Dendrimer Synthesis via Click Reactions

The CuAAC reaction is a highly efficient method for the synthesis of polymers and dendrimers. nih.govumich.edu By incorporating this compound into a polymer backbone or as a pendant group, new polymeric materials with tailored properties can be created. For instance, an azide-functionalized monomer can be polymerized, and the resulting polymer can then be modified through click reactions with various alkynes, allowing for the introduction of different functionalities. acs.org This approach has been used to synthesize block copolymers, graft copolymers, and dendrimers with well-defined architectures and functionalities. nih.govacs.orgnih.gov The pyridine unit itself can introduce interesting properties into the polymer, such as metal-coordinating capabilities. acs.org

Table 1: Examples of Polymer Synthesis Utilizing Click Chemistry

| Polymer Type | Monomers/Initiators | Click Reaction Application | Reference |

| Fluorescently tagged PMMA | 2-bromo-2-methylpropionic acid 3-azidopropyl ester (initiator) | Post-polymerization modification | researchgate.net |

| Linear PEG polymers | Alkyne-telechelic PEGs and 2,2-bis(azidomethyl)propane-1,3-diol | Step-growth polymerization | acs.org |

| Graft copolymers | Poly(2-hydroxyethyl methacrylate) backbone with appended alkyne moieties and azido-terminated side chains | Grafting-to approach | acs.org |

This table presents examples of how azide-functionalized molecules are used in polymer synthesis via click chemistry, illustrating the potential applications for this compound.

Surface Functionalization and Hybrid Materials

Click chemistry provides a robust method for modifying the surfaces of various materials, including both hard and soft surfaces. umich.eduresearchgate.net An alkyne-functionalized surface can be readily modified by reacting it with an azide-containing molecule like this compound. This allows for the covalent attachment of the pyridine moiety to the surface, thereby altering its chemical and physical properties. This technique has been used to functionalize cotton, organic resins, and nanoparticles. nih.govresearchgate.net The resulting hybrid materials can exhibit enhanced properties, such as altered hydrophobicity or the ability to bind metal ions. researchgate.net

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen atom in this compound can act as a ligand to coordinate with metal ions, making it a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govresearchgate.netmdpi.com MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. mdpi.commdpi.com By using a bifunctional ligand like this compound, where the pyridine coordinates to the metal center and the azide group is available for post-synthetic modification via click chemistry, it is possible to create functionalized MOFs with tailored properties. acs.org For example, a linear polymer with 2,6-bis(1,2,3-triazol-4-yl)pyridine units, formed through a click reaction, was shown to form a supramolecular metallogel upon the addition of metal salts. acs.org This demonstrates the potential of combining the coordinating ability of the pyridine ring with the versatility of click chemistry to create novel functional materials.

Precursor for Advanced Chemical Probes

The development of sophisticated chemical probes is essential for exploring complex biological systems and for the discovery of new therapeutic agents. nih.gov Electrophilic small molecules, in particular, have emerged as powerful tools for activity-based protein profiling and the design of covalent inhibitors. nih.gov this compound serves as a valuable precursor in this field due to its bifunctional nature. The 4-chloro-pyridine core is a recognized reactive scaffold; 4-chloropyridines have been reported to irreversibly modify cysteine residues in enzyme active sites through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This reactivity is often enhanced by enzymatic protonation of the pyridine ring nitrogen, which increases the electrophilicity at the 4-position. nih.gov However, the most significant feature for its use in modern chemical probe design is the azidomethyl group, which functions as a versatile chemical reporter.

Strategies for Introducing Azide Functionality as a Chemical Reporter

The azide group (–N₃) is a cornerstone of "click chemistry," a class of reactions known for being rapid, selective, and high-yielding, often in biologically compatible conditions. mdpi.com The azide serves as a "chemical handle" or reporter that can be used to link the pyridine scaffold to other molecules of interest through bioorthogonal reactions.

The most prominent strategy utilizing the azide functionality is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring by covalently joining the azide-containing molecule (like this compound) with a molecule containing a terminal alkyne. This method is widely used for:

Fluorescent Labeling: An alkyne-modified fluorophore can be "clicked" onto the this compound scaffold, creating a fluorescent probe for imaging applications. mdpi.com

Biomolecule Conjugation: It allows for the precise attachment of the pyridine derivative to alkyne-modified biomolecules such as proteins, nucleic acids, or lipids to study their function, distribution, and interactions. mdpi.com

Drug Discovery: By linking the scaffold to known pharmacophores or screening libraries, new potential drug candidates with dual modes of action can be synthesized.

The utility of the azide group as a reporter is summarized in the table below.

| Reporter Group | Key Reaction | Bond Formed | Key Features |

| Azide (-N₃) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | High efficiency, high selectivity, bioorthogonal, forms a stable covalent link. mdpi.com |

| Azide (-N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1,2,3-Triazole | Copper-free, suitable for live-cell applications where copper toxicity is a concern. |

Catalysis and Ligand Design

Pyridine and its derivatives are among the most widely utilized ligands in coordination chemistry and catalysis. nih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can readily coordinate to transition metal centers, forming stable metal complexes. researchgate.netwikipedia.org This ability allows this compound to serve not just as a reactant but also as a crucial component in the design of novel catalysts.

Use as a Ligand in Metal Complexes

This compound can function as a monodentate ligand, coordinating to a metal center through its pyridine nitrogen atom. Transition metal pyridine complexes are numerous and are often used as synthetic precursors for more complex catalytic systems. wikipedia.org For example, complexes of the type [MCl₂(py)₄]ⁿ⁺ are common and serve as building blocks in organometallic chemistry. wikipedia.org The specific substituents on the pyridine ring—in this case, the chloro and azidomethyl groups—can modulate the electronic properties and steric environment of the resulting metal complex, thereby influencing its stability and reactivity.

Influence of Pyridine-Azide Chelation on Catalytic Activity

A more advanced application involves the use of this compound as a bidentate chelating ligand. In this role, both the pyridine nitrogen and one of the nitrogen atoms of the azide group coordinate simultaneously to the same metal center. This chelation has a profound impact on catalytic activity, particularly in copper-catalyzed reactions.

Research has shown that azides capable of chelating a copper center are superior substrates in Cu(OAc)₂-accelerated azide-alkyne cycloaddition (AAC) reactions. nih.gov For substrates like 2-picolylazide, which has a similar pyridine-azide structure, the ability to chelate Cu(II) ions significantly increases the reaction rate. nih.gov The proposed mechanism suggests that this chelation facilitates the rapid reduction of the less active Cu(II) precatalyst to the highly catalytic Cu(I) species, which is the active catalyst in the AAC cycle. nih.gov This chelation-assisted catalysis represents a significant enhancement over reactions using non-chelating azides. nih.gov The product 1,2,3-triazoles derived from these reactions can also serve as multidentate ligands for metal coordination. nih.gov

The table below outlines the proposed influence of pyridine-azide chelation on catalysis.

| Ligand Type | Coordination Mode | Proposed Effect on Cu(II)→Cu(I) Reduction | Impact on Catalytic Activity |

| Non-chelating Azide | Monodentate or no coordination | Slow / relies on external reducing agents | Standard reaction rate |

| Pyridine-Azide Ligand (e.g., this compound) | Bidentate Chelation (Pyridine-N and Azide-N) | Accelerated reduction of Cu(II) to Cu(I) | Significantly enhanced reaction rate nih.gov |

Green Chemistry Aspects in Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net Key principles include maximizing atom economy, using safer solvents, and employing catalytic reactions to improve efficiency and reduce waste. rasayanjournal.co.inmdpi.com The synthesis and applications of this compound can be evaluated through this lens. For instance, developing synthetic routes that use efficient, iron-catalyzed cyclizations or biocatalysts aligns with green chemistry goals. researchgate.netrsc.org

Atom Economy and Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org It provides a clear metric for waste prevention at the molecular level. acs.orgprimescholars.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The applications of this compound involve different reaction types with varying atom economies:

High Atom Economy Reactions: The use of the azide group in CuAAC "click" reactions is an excellent example of high atom economy. Cycloaddition reactions are inherently atom-economical as all atoms from the reactants (the azide and the alkyne) are incorporated into the final triazole product, with no byproducts generated. primescholars.com

Lower Atom Economy Reactions: In contrast, substitution reactions, such as the synthesis of the pyridine scaffold itself or its subsequent modification at the 4-chloro position, may have lower atom economy. These reactions often generate stoichiometric byproducts (e.g., salts or acids) that constitute waste.

The table below compares the theoretical atom economy of reaction types relevant to this compound.

| Reaction Type | General Equation | Atom Economy | Green Chemistry Relevance |

| Addition/Cycloaddition (e.g., CuAAC) | A + B → C | 100% (Ideal) | Highly efficient, minimal waste. Aligns perfectly with green chemistry principles. primescholars.com |

| Substitution (e.g., SNAr) | A-B + C → A-C + B | < 100% | Less efficient, generates byproducts (B) that must be managed or disposed of. |

| Elimination | A-B → A + B | < 100% | Generates byproducts, inherently wasteful unless the byproduct (B) is also a desired product. |

By prioritizing cycloaddition reactions for its application and optimizing synthetic routes to minimize byproduct formation, the use of this compound can be aligned with the principles of green and sustainable chemistry. rasayanjournal.co.in

Development of Environmentally Benign Synthetic Routes

Information regarding the development of environmentally benign synthetic routes specifically for this compound is not available in the public domain. Research into green chemistry approaches for this compound has not been published.

Conclusion and Future Research Directions

Summary of Key Findings on 3-Azidomethyl-4-chloro-pyridine

This compound is a bifunctional chemical compound that holds considerable promise as a versatile building block in the fields of medicinal chemistry and materials science. Its key structural features are a pyridine (B92270) ring, a reactive azidomethyl group, and a chlorine atom at the 4-position, which can be substituted. The azido (B1232118) group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the straightforward synthesis of 1,2,3-triazole derivatives. nih.gov The chlorine atom provides a site for nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. stackexchange.comvaia.com This dual reactivity makes it a valuable intermediate for creating diverse molecular structures. While specific research on this compound is not extensively documented in publicly available literature, its constituent functional groups are well-studied, allowing for predictions of its reactivity and potential applications.

Unexplored Reactivity and Synthetic Opportunities

While the azide's use in cycloaddition reactions is established, other transformations of this functional group remain largely unexplored in the context of this specific molecule. For instance, the Staudinger reduction of the azide (B81097) to an amine could provide a pathway to various amide and sulfonamide derivatives. thieme-connect.de Furthermore, the generation of a nitrene intermediate through thermal or photochemical decomposition of the azide could lead to interesting intramolecular C-H insertion or cyclization reactions, offering routes to novel fused heterocyclic systems. rsc.org

The chlorine atom at the 4-position, typically a site for nucleophilic substitution, also presents opportunities for various palladium-catalyzed cross-coupling reactions. nih.gov Reactions like the Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon bonds, significantly expanding the accessible chemical space. The interplay between the reactivity of the azido and chloro groups could also be exploited in one-pot, multi-component reactions to rapidly generate molecular complexity.

Advancements in Spectroscopic and Computational Approaches for Azidopyridines

The characterization of azidopyridines like this compound relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry. organic-chemistry.org Advanced 2D NMR techniques are crucial for the unambiguous assignment of signals in complex derivatives. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of such molecules. nih.govmdpi.com DFT can be used to model reaction pathways, predict regioselectivity in cycloaddition reactions, and calculate spectroscopic data for comparison with experimental results. tsijournals.comwuxiapptec.com Time-dependent DFT can further illuminate the photochemical behavior of these compounds. nih.gov The combination of advanced spectroscopic methods and computational modeling will be instrumental in gaining a deeper understanding of structure-property relationships in this class of molecules. rsc.orgspectroscopyonline.com

Potential for Expanding Chemical Space through Derivatives

The dual functionality of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of large compound libraries. The modular nature of the CuAAC reaction allows for the incorporation of a vast array of alkyne-containing fragments, while the nucleophilic substitution at the 4-position can introduce a wide variety of other functional groups. researchgate.net

This "plug-and-play" approach enables the creation of a diverse set of molecules with tailored properties. These derivatives can then be screened for various biological activities or evaluated for their potential in materials science applications. For example, the pyridine and triazole moieties are known to be excellent ligands for metal ions, suggesting applications in catalysis and the formation of metal-organic frameworks. nih.govnih.gov

Broader Impact on Organic and Materials Chemistry

The chemistry of this compound and its derivatives is expected to have a significant impact on both organic and materials chemistry. In medicinal chemistry, the pyridine and triazole scaffolds are present in numerous FDA-approved drugs and biologically active compounds. nih.govnih.gov The accessibility of a wide range of derivatives from this starting material could accelerate the discovery of new therapeutic agents. researchgate.netnih.gov

In materials science, the ability of the pyridine and triazole functionalities to coordinate with metals opens up possibilities for the design of novel functional materials with interesting optical, electronic, or catalytic properties. datainsightsmarket.commarketresearch.com The continued exploration of this and related bifunctional building blocks will undoubtedly lead to new discoveries and applications in a variety of chemical disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Azidomethyl-4-chloro-pyridine, and how can yield be maximized while ensuring safety?

- Methodological Answer : The synthesis of this compound involves nucleophilic substitution reactions, where a chloro or hydroxyl group is replaced by an azide. To maximize yield, use anhydrous conditions and controlled temperatures (e.g., 0–5°C for azide introduction to prevent decomposition). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Safety measures include handling azides under inert atmospheres (N₂/Ar) due to explosion risks and avoiding metal catalysts that may trigger unintended reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and azide integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- FT-IR to verify the presence of the azide group (sharp peak ~2100 cm⁻¹).

- Note: Commercial sources may lack analytical data, necessitating in-house validation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, amber vials under inert gas (argon) at –20°C to prevent azide degradation. Desiccants (e.g., molecular sieves) should be used to avoid hydrolysis. Periodic stability checks via TLC or HPLC are advised .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for bioconjugation studies?

- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for tagging biomolecules. For example: